molecular formula C11H13Cl3N2 B11847547 3-(4,6-Dichloro-1H-indol-1-yl)propan-1-amine hydrochloride

3-(4,6-Dichloro-1H-indol-1-yl)propan-1-amine hydrochloride

Cat. No.: B11847547
M. Wt: 279.6 g/mol
InChI Key: KMCMOIDBVNWXAA-UHFFFAOYSA-N
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Description

3-(4,6-Dichloro-1H-indol-1-yl)propan-1-amine hydrochloride is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a dichloro-substituted indole ring attached to a propan-1-amine moiety, forming a hydrochloride salt. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 3-(4,6-Dichloro-1H-indol-1-yl)propan-1-amine hydrochloride involves several steps. One common method includes the reaction of 4,6-dichloroindole with 3-bromopropan-1-amine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

3-(4,6-Dichloro-1H-indol-1-yl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(4,6-Dichloro-1H-indol-1-yl)propan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and drug discovery.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a treatment for various diseases, including cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.

    Industry: The compound is used in the synthesis of specialty chemicals and materials, including dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(4,6-Dichloro-1H-indol-1-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets in cells. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth. Additionally, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Comparison with Similar Compounds

3-(4,6-Dichloro-1H-indol-1-yl)propan-1-amine hydrochloride can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its dichloro substitution, which enhances its biological activity and chemical reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H13Cl3N2

Molecular Weight

279.6 g/mol

IUPAC Name

3-(4,6-dichloroindol-1-yl)propan-1-amine;hydrochloride

InChI

InChI=1S/C11H12Cl2N2.ClH/c12-8-6-10(13)9-2-5-15(4-1-3-14)11(9)7-8;/h2,5-7H,1,3-4,14H2;1H

InChI Key

KMCMOIDBVNWXAA-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C2=C1C(=CC(=C2)Cl)Cl)CCCN.Cl

Origin of Product

United States

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